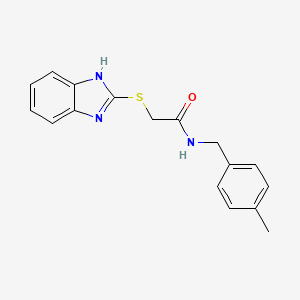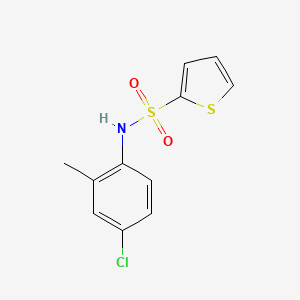
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the morpholine ring and the triazine core in its structure imparts unique chemical and biological properties to this compound.
Métodos De Preparación
The synthesis of 4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and diethylamine. The process can be summarized as follows:
Starting Materials: Cyanuric chloride, morpholine, and diethylamine.
Análisis De Reacciones Químicas
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Aplicaciones Científicas De Investigación
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:
Agriculture: Triazine derivatives are widely used as herbicides.
Medicine: Some triazine derivatives have shown potential as antitumor agents.
Materials Science: Triazine-based compounds are used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine depends on its application:
Comparación Con Compuestos Similares
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can be compared with other triazine derivatives:
Similar Compounds:
Uniqueness: The presence of the diethylamine group in this compound distinguishes it from other triazine derivatives, potentially imparting unique biological and chemical properties.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-3-16(4-2)10-13-9(12)14-11(15-10)17-5-7-18-8-6-17/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKICYXTKHBJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide](/img/structure/B5615531.png)
![1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5615536.png)
![N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5615544.png)
![N~1~,N~1~-dimethyl-N~3~-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-piperidinedicarboxamide](/img/structure/B5615552.png)
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)


![3-(3,5-dimethylisoxazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5615588.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5615597.png)
![N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5615611.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5615613.png)
![N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide](/img/structure/B5615619.png)

